molecular formula C13H19NO4 B152373 (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate CAS No. 478646-28-5

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Cat. No.: B152373
CAS No.: 478646-28-5
M. Wt: 253.29 g/mol
InChI Key: QONUZQBHASYEAL-GFCCVEGCSA-N
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Description

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Metabolism

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a compound that belongs to the broader class of benzimidazole carbamates, which have been extensively studied for their chemotherapeutic effects and metabolic pathways. An investigation on the effects of similar compounds, such as albendazole and mebendazole, on parasitic infections illustrates the relevance of benzimidazole carbamates in pharmacology (McCracken, Lipkowitz, & Dronen, 2004). Moreover, the metabolism of carbamates, including their hydrolysis, provides insights into the design of drugs or prodrugs, highlighting the significance of understanding the structural and metabolic characteristics for pharmaceutical applications (Vacondio, Silva, Mor, & Testa, 2010).

Catalytic and Synthetic Applications

The synthesis of methylene-linked liquid crystal dimers and the exploration of their transitional properties, such as in the creation of new nematic phases, demonstrate the potential utility of benzyl carbamates in material science and chemistry. These compounds can influence the design and development of materials with specific optical and physical properties, contributing to advancements in liquid crystal technology (Henderson & Imrie, 2011).

Hydrogenation of Furfural Derivatives

The catalytic hydrogenation of furfural and its derivatives to produce pentanediols, such as 1,2-pentanediol and 1,5-pentanediol, underscores the role of catalytic processes in green chemistry. This application is significant for the production of high-value chemicals from renewable resources, showcasing the potential of benzyl carbamates in catalyzing environmentally friendly reactions (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).

Reductive Carbonylation and Nitro Compound Reduction

The use of carbon monoxide (CO) in the reductive carbonylation of nitro aromatics, leading to the formation of carbamates, highlights the versatility of carbamates in synthetic organic chemistry. This process is integral to the development of new synthetic pathways for producing valuable chemical intermediates and products, illustrating the chemical utility and application of this compound analogs in industrial chemistry (Tafesh & Weiguny, 1996).

Safety and Hazards

The safety information available indicates that “®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate” has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONUZQBHASYEAL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373869
Record name (R)-2-N-Cbz-Amino-pentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478646-28-5
Record name (R)-2-N-Cbz-Amino-pentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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